molecular formula C11H23N5O5 B550907 Arginylalanine CAS No. 40968-45-4

Arginylalanine

Cat. No. B550907
CAS RN: 40968-45-4
M. Wt: 305.33, 131.17
InChI Key: WVRUNFYJIHNFKD-WDSKDSINSA-N
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Description

Arginylalanine is a chemical compound . It has the molecular formula C9H19N5O3 and a molecular weight of 245.2789 .


Molecular Structure Analysis

The molecular structure of Arginylalanine can be analyzed using various techniques. The molecular formula of Arginylalanine is C9H19N5O3 . The ChemSpider ID for Arginylalanine is 3408346 .

Scientific Research Applications

  • Tracer Methodology in Metabolic Studies : Arginylalanine, among other amino acids, can be used in tracer methodology for metabolic research. It's important in understanding how amino acids distribute in blood and their influence on tracer distribution, crucial for accurate calculation of whole body and organ production rates (Hallemeesch, Soeters, & Deutz, 2000).

  • Anabolic Effect on Proteins in Wound and Muscle : Arginine, a component of Arginylalanine, has been studied for its role in protein metabolism in skin wounds and muscles. The supplementation of arginine can increase net protein balance in these tissues, indicating an anabolic effect (Zhang, Chinkes, & Wolfe, 2008).

  • Protein Formulation in Vacuum-Dried Glasses : Arginylalanine is relevant in the formulation of proteins in vacuum-dried glasses, especially in the pharmaceutical industry for drug development and stabilization (Mattern, Winter, Kohnert, & Lee, 1999).

  • Arginine Metabolism Studies : The study of arginine metabolism, where Arginylalanine plays a part, is critical in understanding various physiological processes. These studies cover a wide range of topics from nitric oxide synthesis to its role in diseases (Wu & Morris, 1998).

  • Effects on Protein Synthesis and Blood Pressure : Arginine's effect on protein synthesis and blood pressure regulation has been explored, providing insights into how Arginylalanine may influence these physiological functions (Marini & Didelija, 2014).

  • Asthma Pathogenesis : Research has found that arginine metabolism, which includes Arginylalanine, is significantly involved in asthma pathogenesis, offering potential new targets for asthma treatment (Zimmermann et al., 2003).

Safety and Hazards

The safety data sheet for L(+)-Arginine, a component of Arginylalanine, indicates that it causes serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O3/c1-5(8(16)17)14-7(15)6(10)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRUNFYJIHNFKD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193967
Record name Arginylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arginylalanine

CAS RN

40968-45-4
Record name L-Arginyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40968-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040968454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KRO2N7539
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arginylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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